molecular formula C6H7N5S B15241531 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B15241531
M. Wt: 181.22 g/mol
InChI Key: BUQIVPFIHBGYPT-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound that features both thiazole and triazole rings. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, while triazoles are five-membered rings containing three nitrogen atoms. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common synthetic route includes the reaction of thiazole derivatives with azides under copper-catalyzed conditions to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined thiazole and triazole rings, which may confer enhanced biological activities and broader applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)triazol-4-amine

InChI

InChI=1S/C6H7N5S/c7-5-3-11(10-9-5)4-6-8-1-2-12-6/h1-3H,4,7H2

InChI Key

BUQIVPFIHBGYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN2C=C(N=N2)N

Origin of Product

United States

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